molecular formula C17H16N4OS2 B3884638 5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B3884638
M. Wt: 356.5 g/mol
InChI Key: SDCOMVXXKDHLTO-WOJGMQOQSA-N
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Description

5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Methoxy and Methylthio Groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Benzylidene Formation: The benzylidene moiety can be formed via condensation reactions with aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing methylthio group.

    Reduction: Reduction reactions might target the benzylidene moiety or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring and other functional groups could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with known antifungal properties.

    Benzylidene Amines: Compounds with a benzylidene moiety, often studied for their biological activities.

    Methoxy and Methylthio Substituted Compounds: These functional groups are common in various bioactive molecules.

Uniqueness

The uniqueness of 5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of functional groups and the triazole ring, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-22-14-7-5-13(6-8-14)16-19-20-17(23)21(16)18-11-12-3-9-15(24-2)10-4-12/h3-11H,1-2H3,(H,20,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCOMVXXKDHLTO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
Reactant of Route 2
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 6
Reactant of Route 6
5-(4-METHOXY-PH)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

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